Sulfonium, diphenyl[4-(phenylthio)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonium, diphenyl[4-(phenylthio)phenyl]- is a chemical compound with the molecular formula C24H19S2+. It is known for its unique structure, which includes a sulfonium ion bonded to diphenyl and phenylthio groups. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonium, diphenyl[4-(phenylthio)phenyl]- typically involves the reaction of diphenyl sulfide with a phenylthio compound under specific conditions. One common method includes the use of a strong acid to facilitate the formation of the sulfonium ion. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of sulfonium, diphenyl[4-(phenylthio)phenyl]- often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process may include purification steps such as crystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Sulfonium, diphenyl[4-(phenylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of thiols or sulfides.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Sulfonium, diphenyl[4-(phenylthio)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and photoinitiation.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and coatings .
Mechanism of Action
The mechanism of action of sulfonium, diphenyl[4-(phenylthio)phenyl]- involves its interaction with molecular targets and pathways within cells. The sulfonium ion can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, including the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diphenyl sulfoxide: Similar in structure but contains a sulfoxide group instead of a sulfonium ion.
Phenylthio diphenyl sulfone: Contains a sulfone group and is used in similar applications.
Thiophenoxy diphenyl sulfonium: Another sulfonium compound with a different substitution pattern.
Uniqueness
Sulfonium, diphenyl[4-(phenylthio)phenyl]- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to act as a catalyst and its potential biological activities make it a valuable compound in various fields of research and industry .
Properties
CAS No. |
47480-44-4 |
---|---|
Molecular Formula |
C24H19S2+ |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
diphenyl-(4-phenylsulfanylphenyl)sulfanium |
InChI |
InChI=1S/C24H19S2/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H/q+1 |
InChI Key |
OWZDULOODZHVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.